molecular formula C14H12N4O2 B11478433 1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole

1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole

Cat. No.: B11478433
M. Wt: 268.27 g/mol
InChI Key: XRWXMPAFHIBEEC-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenoxy)phenyl]-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxyphenoxy group attached to a phenyl ring, which is further connected to a tetrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The reaction of 2-methoxyphenol with 2-bromophenylamine in the presence of a base to form 2-(2-methoxyphenoxy)phenylamine.

    Tetrazole Formation: The subsequent reaction of 2-(2-methoxyphenoxy)phenylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[2-(2-Methoxyphenoxy)phenyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Methoxyphenoxy)phenyl]-1H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[2-(2-Methoxyphenoxy)phenyl]-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)phenyl]tetrazole

InChI

InChI=1S/C14H12N4O2/c1-19-13-8-4-5-9-14(13)20-12-7-3-2-6-11(12)18-10-15-16-17-18/h2-10H,1H3

InChI Key

XRWXMPAFHIBEEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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